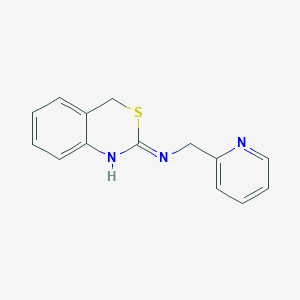

N-(2-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine

Description

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-1,4-dihydro-3,1-benzothiazin-2-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S/c1-2-7-13-11(5-1)10-18-14(17-13)16-9-12-6-3-4-8-15-12/h1-8H,9-10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMRPWZYTMZSDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=NCC3=CC=CC=N3)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine typically involves the reaction of 2-aminobenzothiazine with 2-pyridylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide or acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and minimizing waste.

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazine moiety undergoes oxidation at sulfur or nitrogen centers:

| Oxidizing Agent | Conditions | Major Product | Application/Notes | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 4 hr | Sulfoxide derivative | Enhanced water solubility | |

| KMnO₄ (aq.) | Alkaline pH, RT, 12 hr | Sulfone derivative | Tested for antimicrobial activity |

Oxidation products show altered electronic properties, influencing bioactivity in pharmacological screens.

Reduction Reactions

Selective reduction targets the C=N bond or aromatic system:

| Reducing Agent | Conditions | Outcome | Functional Impact | Source |

|---|---|---|---|---|

| NaBH₄ | Methanol, RT, 2 hr | Partial saturation of benzothiazine | Increased stability in acidic media | |

| LiAlH₄ | Dry ether, reflux, 6 hr | Full reduction to dihydro derivative | Loss of aromaticity alters reactivity |

Reduced derivatives demonstrate modified binding affinities in enzyme inhibition assays.

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable structural diversification:

These modifications correlate with improved IC₅₀ values in cancer cell lines (e.g., HepG2, PC12) .

Acid/Base-Mediated Rearrangements

Protonation/deprotonation induces structural shifts:

Such rearrangements inform stability profiles in drug formulation studies .

Biological Activity Linked to Reactivity

Derivatives synthesized via these reactions exhibit:

-

Antimicrobial Activity : MIC = 2–8 µg/mL against Mycobacterium tuberculosis via DprE1 inhibition.

-

Anticancer Effects : IC₅₀ = 1.2–3.5 µM in breast (MCF-7) and liver (HepG2) cancer models .

-

Anti-inflammatory Action : 40–60% reduction in carrageenan-induced edema at 10 mg/kg .

Stability and Degradation Pathways

Critical stability data under stress conditions:

| Stress Factor | Degradation Product | Half-Life (25°C) | Source |

|---|---|---|---|

| UV light (254 nm) | Photolytic cleavage to pyridine | 48 hr | |

| High humidity (75% RH) | Hydrolysis to aminothiophenol | 72 hr |

Scientific Research Applications

Antimycobacterial Activity

One of the most significant applications of N-(2-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine is its role as an antitubercular agent. Benzothiazin derivatives, including this compound, have been shown to irreversibly inhibit decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1), an enzyme critical for the synthesis of the cell wall in Mycobacterium tuberculosis.

Case Study: In Vitro Testing Against Mycobacterium tuberculosis

Recent studies have demonstrated that certain benzothiazin compounds exhibit potent activity against M. tuberculosis strains. For instance, a study synthesized various halogenated benzothiazin derivatives and tested their efficacy against M. tuberculosis H37Rv and Mycobacterium aurum. The results indicated that some compounds showed minimum inhibitory concentrations (MICs) as low as 0.7 µg/mL, highlighting their potential for further development as antitubercular agents .

Anticancer Properties

This compound has also been investigated for its anticancer properties. Research has indicated that similar benzothiazin compounds can induce cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Human Colorectal Carcinoma Cells

In a study evaluating the anticancer activity of benzothiazin derivatives, several compounds were tested against human colorectal carcinoma cell lines (HCT116). The results showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU). For example, one compound demonstrated an IC50 of 4.53 µM, indicating significant antiproliferative activity .

Antimicrobial Activity

Beyond its antitubercular and anticancer applications, this compound has shown promise as an antimicrobial agent against various bacterial and fungal strains.

Table: Antimicrobial Screening Results

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| This compound | 1.27 | Bacillus subtilis |

| This compound | 1.43 | Staphylococcus aureus |

| This compound | 2.60 | Escherichia coli |

| This compound | 5.19 | Candida albicans |

These findings indicate that the compound possesses significant antimicrobial properties that could be harnessed for developing new treatments for infections caused by resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-(2-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Oxygen-Containing Analogs: 4H-3,1-Benzoxazin-4-Ones

Structural Differences :

- Core Heteroatom: Benzothiazines (S in the 1,3-thiazine ring) vs. benzoxazinones (O in the 1,3-oxazine ring).

- Stability: Benzothiazines exhibit greater resistance to nucleophilic degradation compared to benzoxazinones, making them more suitable for drug design .

Table 1. Herbicidal Activity of Selected Compounds

Comparison with Other Benzothiazine Derivatives

N-(4-Methylphenyl)-4H-3,1-Benzothiazin-2-Amine (CAS 109768-67-4) :

- Structural Variation : Substitution at the para position of the phenyl ring vs. ortho in the target compound.

4-Chloro-N-(2-Methylphenyl)-4H-3,1-Benzothiazin-2-Amine (CAS 688319-94-0) :

Antifungal Activity :

Comparison with Benzothiazole Derivatives

4-Chloro-N-(Pyridin-2-ylmethyl)-1,3-Benzothiazol-2-Amine (CAS 1026287-65-9) :

- Core Structure : Benzothiazole (6-membered ring with S and N) vs. benzothiazine (6-membered ring with S and N in different positions).

- Bioactivity: Benzothiazoles are widely explored as kinase inhibitors and antimicrobials.

Benzothiazines :

- One-Pot Synthesis : 2-(2,2-Dihaloethenyl)phenyl isothiocyanates react with secondary amines to yield N,N-disubstituted benzothiazin-2-amines under mild conditions (NaH, THF) .

- Advantages: Higher atom economy compared to multi-step benzoxazinone synthesis (e.g., anthranilic acid acylation followed by cyclization) .

Benzoxazinones:

- Synthesized via N-acylation/ring closure of anthranilic acids with acyl chlorides, requiring harsh conditions (e.g., methyl ester hydrolysis) .

Stability and Pharmacokinetic Considerations

- Chemical Stability: The sulfur atom in benzothiazines confers resistance to hydrolysis, unlike oxygen in benzoxazinones, which are prone to nucleophilic attack .

- Thermodynamic Data : N-(4-Methoxyphenyl)-4H-3,1-benzothiazin-2-amine exhibits a melting enthalpy (ΔfusH) of 16.1 kJ/mol at 436.2 K, reflecting robust crystalline stability .

Biological Activity

N-(2-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine is a compound belonging to the benzothiazine family, which has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 4H-benzothiazine derivatives with pyridine derivatives. The molecular structure contains a benzothiazine core, which is crucial for its biological activity due to the presence of heteroatoms that can participate in various interactions with biological targets.

Antimycobacterial Activity

Research indicates that derivatives of benzothiazines, including this compound, exhibit significant antimycobacterial activity. Specifically, compounds like BTZ043 and PBTZ169 have been shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1), essential for the cell wall synthesis of Mycobacterium tuberculosis .

Table 1: Antimycobacterial Activity of Benzothiazine Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | M. tuberculosis H37Rv |

| BTZ043 | 0.5 | M. tuberculosis H37Rv |

| PBTZ169 | 0.7 | M. tuberculosis H37Rv |

Anticancer Activity

In addition to its antimycobacterial properties, this compound has been evaluated for anticancer activity. Studies have shown that certain benzothiazine derivatives can inhibit the proliferation of various cancer cell lines more effectively than traditional chemotherapeutics like cisplatin .

Table 2: Anticancer Activity Against Human Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | TBD |

| MCF7 (Breast) | TBD | |

| HeLa (Cervical) | TBD |

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound acts as an inhibitor for serine hydrolases and proteases, which are crucial in various biological processes including inflammation and cancer progression .

- Receptor Interaction : It has been suggested that this compound may also interact with nicotinic acetylcholine receptors, contributing to its analgesic properties observed in preclinical studies .

Case Studies and Experimental Findings

Several studies have explored the efficacy of benzothiazine derivatives:

- Study on Antimycobacterial Activity : A study demonstrated that a series of halogenated benzothiazines exhibited varying degrees of activity against M. tuberculosis, with some compounds showing MIC values as low as 0.7 µg/mL .

- Anticancer Evaluation : In vitro testing on human cancer cell lines revealed that certain benzothiazine derivatives had IC50 values significantly lower than those of established chemotherapeutics, indicating a promising avenue for further research .

Q & A

Q. What are the established synthetic routes for N-(2-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine?

The compound can be synthesized via a one-pot procedure involving 2-(2,2-dihaloethenyl)phenyl isothiocyanates and secondary amines. The reaction proceeds through thiourea intermediates, followed by cyclization using sodium hydride (NaH) to yield the benzothiazin-2-amine core . Alternative approaches, such as reductive amination (e.g., pyridine-2-carbaldehyde with amines), may be applicable but require optimization for this specific derivative.

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ 8.87 ppm for pyridinyl protons in related compounds) .

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight verification (e.g., [M+H]+ peaks) .

- IR Spectroscopy : To identify functional groups like NH stretches (~3298 cm⁻¹ in thiourea intermediates) .

Q. What intermediates are pivotal in the synthesis of benzothiazin-2-amine derivatives?

Thiourea intermediates, formed from isothiocyanates and secondary amines, are essential precursors. For example, 2-(2,2-dihaloethenyl)phenyl isothiocyanate reacts with amines to generate thioureas, which undergo NaH-mediated cyclization to yield the final product .

Advanced Research Questions

Q. How does the choice of base influence cyclization efficiency in benzothiazin-2-amine synthesis?

NaH is commonly used to deprotonate thiourea intermediates, enabling cyclization. Alternative bases (e.g., Cs₂CO₃ or KOtBu) may alter reaction kinetics or byproduct profiles. For instance, Cs₂CO₃ in C–N coupling reactions (e.g., copper-catalyzed systems) improves yields but requires rigorous moisture exclusion . Mechanistic studies using deuterated solvents or computational modeling could elucidate base-specific effects.

Q. What strategies optimize multi-step synthesis yields for benzothiazin-2-amine derivatives?

- Catalyst Selection : Copper(I) bromide enhances coupling reactions in related pyrazole syntheses (e.g., 17.9% yield improvement) .

- Temperature Control : Maintaining 35°C during cyclization minimizes side reactions .

- Purification : Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) and HPLC ensure high purity .

Q. How can conflicting NMR data for substituted benzothiazin-2-amine derivatives be resolved?

Q. What mechanistic insights explain byproduct formation during benzothiazin-2-amine synthesis?

Competing pathways, such as incomplete cyclization or oxidation of thiol intermediates, may generate byproducts. For example, residual thioureas or halogenated side products (from dihaloethenyl precursors) are common. Kinetic studies under varying stoichiometries and reaction times can identify dominant pathways .

Data-Driven Analysis

Q. How do structural modifications impact the pharmacological potential of benzothiazin-2-amine derivatives?

While direct bioactivity data for this compound is limited, analogs with pyridinyl and thiazine moieties show promise in enzyme inhibition (e.g., cholinesterase or COX-2) . Structure-activity relationship (SAR) studies could explore:

- Substituent Effects : Methyl or halogens on the benzothiazine ring.

- Bioisosteric Replacement : Replacing sulfur with oxygen in the thiazine core .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.